2-(diethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
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Overview
Description
2-(diethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, may have unique properties due to the presence of the furan ring and the diethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions may include:
Reactants: Furan-2-carboxylic acid, diethylaminoethanol
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan ring may participate in π-π interactions with aromatic residues. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(dimethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride
- 2-(diethylamino)ethyl (E)-3-(thiophen-2-yl)prop-2-enoate;hydrochloride
- 2-(diethylamino)ethyl (E)-3-(pyridin-2-yl)prop-2-enoate;hydrochloride
Uniqueness
2-(diethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-(diethylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-3-14(4-2)9-11-17-13(15)8-7-12-6-5-10-16-12;/h5-8,10H,3-4,9,11H2,1-2H3;1H/b8-7+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILZMEDITLQHBU-USRGLUTNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C=CC1=CC=CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)/C=C/C1=CC=CO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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